![molecular formula C18H17N5O3 B2948073 6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1706183-03-0](/img/structure/B2948073.png)
6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one, also known as QxP, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent. QxP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Design and Synthesis of Fluoroquinolones : A study by Shindikar and Viswanathan (2005) details the synthesis of novel fluoroquinolones, demonstrating significant in vivo activity against Mycobacterium tuberculosis, showcasing the potential of such compounds in therapeutic applications against bacterial infections (Shindikar & Viswanathan, 2005).
Pyrroloquinoxaline Derivatives : Alizadeh et al. (2014) reported on the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives using piperidine–iodine as a dual system catalyst, highlighting a method that could be applicable for the synthesis of compounds with similar backbones, emphasizing the utility in generating diverse molecules for further biological evaluation (Alizadeh, Ghanbaripour, & Zhu, 2014).
Potential Biological Activities
Antimicrobial Agents : Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives with antimicrobial activity, highlighting the versatility of compounds containing piperazine and quinoxaline moieties in combating a range of bacterial and fungal pathogens (Patel, Patel, Kumari, & Patel, 2012).
Oxidative Cyclization Products : Faizi et al. (2018) explored the synthesis and characterization of organic salts derived from quinoxaline compounds, providing insights into the structural and electronic properties that could be leveraged for the development of new compounds with unique pharmacological applications (Faizi, Alam, Haque, Ahmad, Shahid, & Ahmad, 2018).
Chemical Properties and Applications
Heterocyclic Synthesis Review : Martins et al. (2009) provided a comprehensive review on solvent-free heterocyclic synthesis, including quinoxalines and related compounds, outlining methods that could be applicable for the environmentally friendly synthesis of 6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one and its derivatives, potentially reducing the environmental impact of chemical synthesis (Martins, Frizzo, Moreira, Buriol, & Machado, 2009).
Quinoxaline Derivatives as Hypoxic-Cytotoxic Agents : Ortega et al. (2000) reported on the synthesis and biological activities of quinoxalinecarbonitrile 1,4-di-N-oxides, revealing the potential of quinoxaline derivatives as hypoxic-cytotoxic agents, which could imply potential research avenues for the development of cancer therapeutics (Ortega, Morancho, Martinez‐Crespo, Sainz, Montoya, López de Cerain, & Monge, 2000).
Propiedades
IUPAC Name |
3-(4-quinoxalin-2-yloxypiperidine-1-carbonyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-16-6-5-15(21-22-16)18(25)23-9-7-12(8-10-23)26-17-11-19-13-3-1-2-4-14(13)20-17/h1-6,11-12H,7-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACIKYOCQDIALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=NNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.